molecular formula C9H10N4O2 B2355444 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid CAS No. 1341921-76-3

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2355444
CAS No.: 1341921-76-3
M. Wt: 206.205
InChI Key: MQCKGUPBMQPALX-UHFFFAOYSA-N
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Description

“1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” is a compound with the molecular weight of 206.2 . Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole, the core structure of the compound, consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for “this compound” is 1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : The synthesis of related compounds like 1H-pyrazole-4-carboxylic acid has been optimized to achieve higher yields, indicating the potential for efficient production of similar pyrazole derivatives (Dong, 2011).

  • Synthesis of Derivatives : Various derivatives of pyrazole carboxylic acids, such as 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids and their ethyl esters, have been synthesized, demonstrating the compound's versatility in forming chemical hybrids (Beck, Lynch, & Wright, 1988).

  • Reactivity and Compound Formation : Research on the reactivity of pyrazole carboxylate derivatives led to the discovery of novel compounds, showcasing the compound's utility in creating diverse chemical entities (Matiichuk, Potopnyk, & Obushak, 2009).

Applications in Material Science

  • Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, highlighting potential applications in optical limiting (Chandrakantha et al., 2013).

  • Ultrasound Irradiation Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation shows innovative methods for efficient compound production (Machado et al., 2011).

Biological and Medicinal Research

  • Antimicrobial and Antiinflammatory Activity : Some derivatives of 1H-pyrazole-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates show potential antimicrobial and antiinflammatory activities (Farghaly et al., 2001).

  • Antiglaucoma Activity : Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from related pyrazole carboxylic acid derivatives, have been found to exhibit antiglaucoma activity (Kasımoğulları et al., 2010).

Future Directions

While specific future directions for “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” were not found in the search results, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development involving pyrazole-based compounds.

Properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCKGUPBMQPALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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